molecular formula C15H22N2O8 B12706773 Einecs 241-160-3 CAS No. 17091-87-1

Einecs 241-160-3

Cat. No.: B12706773
CAS No.: 17091-87-1
M. Wt: 358.34 g/mol
InChI Key: KFPAMRUHZGVISO-ZSCHJXSPSA-N
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Description

Contextualizing N-Acetyl-L-glutamic Acid within Biological and Chemical Sciences

In the biological sciences, N-Acetyl-L-glutamic Acid is primarily recognized for its indispensable role in the urea (B33335) cycle, the metabolic pathway that detoxifies ammonia (B1221849) in the liver. ontosight.ai It functions as an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first and rate-limiting enzyme of this cycle. portlandpress.comnih.gov The presence of NAG is necessary for CPSI to initiate the conversion of ammonia and bicarbonate into carbamoyl phosphate. hmdb.canih.gov In prokaryotes, lower eukaryotes, and plants, NAG serves a different but equally vital purpose as the first intermediate in the biosynthesis of the amino acid arginine from glutamate (B1630785). portlandpress.comnih.gov

From a chemical sciences perspective, N-Acetyl-L-glutamic Acid is a valuable compound in synthesis. It is utilized as a precursor in the production of arginine and as a key component in the synthesis of carbamoyl phosphate. a2bchem.com Its unique chemical structure makes it a versatile building block for creating other specialized chemical compounds and novel materials. a2bchem.com Laboratory synthesis of NAG can be achieved through methods such as the reaction of glutamic acid with acetic anhydride. google.com

Significance of N-Acetyl-L-glutamic Acid in Interdisciplinary Research

The study of N-Acetyl-L-glutamic Acid is inherently interdisciplinary, bridging biochemistry, molecular biology, and medicine. Research into NAG is crucial for understanding certain metabolic disorders. a2bchem.com For instance, a deficiency in the enzyme that synthesizes NAG, N-acetylglutamate synthase (NAGS), leads to a rare genetic disorder causing hyperammonemia (elevated ammonia levels), which can result in severe neurological damage. ontosight.aiportlandpress.com

The compound's dual roles in different organisms—as a metabolic intermediate in microbes and plants versus a regulatory molecule in mammals—make it a subject of interest in evolutionary biology. portlandpress.comresearchgate.net This evolutionary shift highlights the adaptation of metabolic pathways as organisms evolved. Furthermore, research on NAG and its analogues has led to therapeutic strategies for urea cycle disorders. researchgate.net The study of its derivatives is also relevant in fields like pharmacology and agricultural science, where it is investigated for its potential to enhance nitrogen utilization. a2bchem.com

Historical Perspectives on the Academic Study of N-Acetyl-L-glutamic Acid

The academic journey to understand N-Acetyl-L-glutamic Acid has been a multi-decade endeavor. Its role as an intermediate in arginine biosynthesis in Escherichia coli was suggested in the early 1950s. pnas.org In 1953, evidence was presented that extracts from E. coli could synthesize N-acetyl-glutamic acid from glutamic acid and acetyl-CoA. pnas.org

The discovery of its function in ureotelic (urea-excreting) vertebrates came later. The existence of a liver enzyme, N-acetylglutamate synthase (NAGS), which produces NAG from glutamate and acetyl coenzyme A, was inferred after NAG was identified as a necessary cofactor for the urea cycle's function. nih.gov However, the gene for mammalian NAGS was not identified until nearly 50 years later, in 2002, due to its poor evolutionary conservation compared to other enzymes in the urea cycle. nih.gov This discovery was a significant milestone, paving the way for a deeper understanding of the genetic basis of NAGS deficiency and its role in human health. portlandpress.comnih.gov

Key Research Milestones

YearDiscoverySignificance
1953Demonstration of N-acetyl-glutamic acid synthesis in E. coli extracts. pnas.orgProvided early evidence for its role in bacterial metabolism.
Post-1953Identification as an essential cofactor for carbamoyl phosphate synthetase I (CPSI). nih.govEstablished its crucial regulatory role in the mammalian urea cycle.
2002Cloning of the first mammalian NAGS gene (from a mouse). nih.govEnabled detailed molecular studies and understanding of NAGS deficiency.

Properties

CAS No.

17091-87-1

Molecular Formula

C15H22N2O8

Molecular Weight

358.34 g/mol

IUPAC Name

(2S)-2-acetamidopentanedioic acid;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO3.C7H11NO5/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-4(9)8-5(7(12)13)2-3-6(10)11/h2,10-12H,3-4H2,1H3;5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t;5-/m.0/s1

InChI Key

KFPAMRUHZGVISO-ZSCHJXSPSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Pathways and Chemical Production Research of N Acetyl L Glutamic Acid

Chemical Synthesis Methodologies for N-Acetyl-L-glutamic Acid

The chemical synthesis of N-Acetyl-L-glutamic acid typically involves the acetylation of L-glutamic acid. Various methods have been developed to achieve this transformation efficiently.

Reaction Mechanisms and Optimization

A common laboratory and industrial method for the synthesis of N-Acetyl-L-glutamic acid involves the reaction of L-glutamic acid with acetic anhydride. researchgate.net One patented method outlines a two-step process that begins with reacting glutamic acid with caustic soda in water at a temperature of 30-60°C to produce disodium L-glutamate. google.com This intermediate is then reacted with acetic anhydride at a higher temperature, ranging from 60-110°C, to yield N-Acetyl-L-glutamic acid. google.com

Optimization of this process involves controlling reaction parameters such as temperature, reaction time, and the molar ratios of the reactants. For instance, in the formation of disodium L-glutamate, a molar ratio of glutamic acid to caustic soda of 1:2.5 at 45°C for 2.5 hours has been reported. google.com The subsequent acetylation step can be optimized by adjusting the ratio of L-disodium glutamate (B1630785) to acetic anhydride.

Precursor Chemistry and Derivatives Synthesis

The primary precursor for the chemical synthesis of N-Acetyl-L-glutamic acid is L-glutamic acid, a non-essential amino acid that can be produced through fermentation. wikipedia.orgbepls.com L-glutamic acid itself is a central molecule in cellular metabolism. wikipedia.org Acetic anhydride is the common acetylating agent used to introduce the acetyl group to the amino group of L-glutamic acid. researchgate.net

The synthesis process can be adapted to produce various derivatives of glutamic acid. For example, bromination of N-phthaloyl-L-glutamic acid followed by methanolysis can yield a mixture of threo and erythro diastereoisomers of hydroxyglutamic acid. beilstein-journals.org

Yield Enhancement and Byproduct Reduction Strategies

Strategies to enhance the yield and reduce byproducts in the chemical synthesis of N-Acetyl-L-glutamic acid focus on optimizing reaction conditions and purification methods. One patented method reports a yield of 80.3% relative to the weight of glutamic acid, with a product purity of 95.7%. google.com By adjusting the molar ratios of reactants, a slightly higher yield of 81.5% with a purity of 96.5% has been achieved. google.com

Key to minimizing byproduct formation is the careful control of temperature and the dropwise addition of acetic anhydride. google.com The primary byproduct is unreacted L-glutamic acid, which can be separated during the purification process. The final product is typically isolated by filtration and drying under reduced pressure. google.com

Enzymatic Synthesis and Biocatalysis for N-Acetyl-L-glutamic Acid Production

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for the production of N-Acetyl-L-glutamic acid. This approach utilizes enzymes that naturally catalyze this reaction in biological systems.

N-Acetylglutamate Synthase (NAGS) and Related Enzyme Activities

N-Acetylglutamate synthase (NAGS) is a key enzyme that catalyzes the formation of N-Acetyl-L-glutamic acid from L-glutamate and acetyl-CoA. wikipedia.orgnih.gov This enzyme is found in a variety of organisms, from prokaryotes to eukaryotes, and plays a crucial role in arginine biosynthesis and the urea (B33335) cycle. mdpi.comresearchgate.net

The reaction catalyzed by NAGS is as follows: Acetyl-CoA + L-glutamate → CoA + N-acetyl-L-glutamate wikipedia.org

Research has shown that NAGS exhibits high substrate specificity for L-glutamate and acetyl-CoA. mdpi.com While other amino acids like L-glutamine and L-2-aminoadipate can be acetylated, the activity is significantly lower. mdpi.com Similarly, propionyl-CoA can act as an acyl donor, but with much lower efficiency than acetyl-CoA. mdpi.com The activity of NAGS can be allosterically regulated; for instance, it is inhibited by L-arginine in microorganisms and plants, but activated by L-arginine in mammals. nih.govresearchgate.net

Studies on NAGS from Neisseria gonorrhoeae suggest a one-step reaction mechanism where the α-amino nitrogen of glutamate directly attacks the carbonyl group of acetyl-CoA. wikipedia.org This is in contrast to a proposed two-step mechanism involving a cysteine residue. nih.gov

EnzymeSubstratesProductOrganism TypeAllosteric Regulator (L-arginine)
N-Acetylglutamate Synthase (NAGS)Acetyl-CoA, L-glutamateN-Acetyl-L-glutamateProkaryotes, EukaryotesInhibition (microorganisms, plants), Activation (mammals)

Ornithine Acetyltransferase (OAT) Catalysis

Ornithine acetyltransferase (OAT) is another enzyme capable of synthesizing N-Acetyl-L-glutamic acid. wikipedia.org OAT catalyzes the reversible transfer of an acetyl group between ornithine and glutamate. mdpi.com In many prokaryotes, OAT is the primary enzyme for N-Acetyl-L-glutamic acid production in the cyclic ornithine production pathway. wikipedia.orgwikipedia.org

The reaction catalyzed by OAT is: Glutamate + Acetylornithine ⇌ N-Acetyl-L-glutamic acid + Ornithine wikipedia.org

Some OATs are bifunctional and can also catalyze the transfer of an acetyl group from acetyl-CoA to glutamate, similar to NAGS. mdpi.com Structural and biochemical analyses have provided insights into how OATs can bind both acidic (glutamate) and basic (ornithine) amino acid substrates. The catalytic mechanism involves an acetyl-enzyme intermediate. In Corynebacterium glutamicum, a bacterium used for amino acid production, the activity of OAT is subject to feedback inhibition by L-ornithine, with a 50% inhibition observed at a concentration of 5 mM. nih.gov

EnzymeSubstratesProductsKey Feature
Ornithine Acetyltransferase (OAT)Glutamate, AcetylornithineN-Acetyl-L-glutamic acid, OrnithineReversible acetyl group transfer

Hydrolysis of the Acetyl Group by Specific Hydrolases

The enzymatic hydrolysis of the acetyl group from N-acetylated amino acids is a key biological process. In the context of N-Acetyl-L-glutamic acid, this reaction is catalyzed by specific hydrolases, which cleave the amide bond, releasing L-glutamate and acetate. wikipedia.org One of the primary enzymes involved in this process is Aminoacylase I. wikipedia.org

Aminoacylase I is a cytosolic, zinc-dependent metalloenzyme that plays a role in the catabolism of N-terminally acetylated proteins. taylorandfrancis.com This enzyme facilitates the breakdown of N-acetylated amino acids generated during intracellular protein degradation. nih.gov The hydrolysis reaction catalyzed by these enzymes is essential for recycling amino acids within the cell.

Research into the kinetics of these hydrolases provides insight into their substrate specificity and catalytic efficiency. While direct kinetic data for the hydrolysis of N-Acetyl-L-glutamic acid by a specific hydrolase is not extensively detailed in the available research, studies on analogous compounds like N-acetyl-L-glutamine with Acylase I offer valuable comparative data. These studies reveal the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax), which are crucial parameters for potential biotechnological applications. dss.go.th The hydrolysis of N-acetyl-L-glutamine by Acylase I has been shown to proceed to completion, indicating an efficient enzymatic process. dss.go.th

Kinetic Parameters of Acylase I for N-Acetylated Amino Acids
SubstrateKm (mM)Vmax (nmol/min/mg enzyme)Source
N-acetyl-L-glutamine11.45.54 dss.go.th
N-acetyl-L-methionine1.367.48 dss.go.th

Engineering Microbial Hosts for Enhanced Production

Microbial fermentation is a cornerstone of industrial amino acid production, and significant research has been dedicated to engineering microbial hosts for the enhanced synthesis of N-Acetyl-L-glutamic acid and its precursor, L-glutamate. nih.gov Two of the most prominent microorganisms in this field are Escherichia coli and Corynebacterium glutamicum.

Escherichia coli

In Escherichia coli, N-Acetyl-L-glutamic acid is an intermediate in the arginine biosynthesis pathway, produced by the enzyme N-acetylglutamate synthase (NAGS). wikipedia.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to L-glutamate. wikipedia.org The activity of NAGS in E. coli is subject to feedback inhibition by arginine, a common regulatory mechanism in metabolic pathways. nih.gov

Metabolic engineering strategies in E. coli have focused on overcoming these regulatory hurdles and improving the flux towards N-Acetyl-L-glutamic acid. One approach involves the expression of NAGS genes from other organisms in E. coli. For instance, mouse and human NAGS genes have been successfully expressed in NAGS-deficient E. coli strains, restoring their ability to synthesize N-Acetyl-L-glutamic acid and grow in the absence of arginine. portlandpress.comnih.gov This demonstrates the potential for using heterologous enzymes to enhance production. Furthermore, recombinant protein production in E. coli can be influenced by the choice of substrate, with glutamate showing potential as a carbon and nitrogen source for expressing certain enzymes. frontiersin.org

Corynebacterium glutamicum

Corynebacterium glutamicum is a gram-positive soil bacterium widely recognized for its exceptional ability to produce amino acids on an industrial scale. mdpi.com It is the primary microorganism used for the multi-million-ton annual production of L-glutamate, the direct precursor to N-Acetyl-L-glutamic acid. nih.gov The extensive knowledge of its metabolism and the availability of sophisticated genetic tools make it an ideal candidate for metabolic engineering. nih.gov

Researchers have employed various strategies to enhance L-glutamate production in C. glutamicum, which indirectly paves the way for increased N-Acetyl-L-glutamic acid synthesis. These strategies include:

Gene Repression using CRISPRi: The CRISPR interference (CRISPRi) system has been used to repress the expression of specific genes, thereby redirecting metabolic flux towards desired products. For example, downregulating the expression of genes like pgi (phosphoglucose isomerase) and pck (phosphoenolpyruvate carboxykinase) has been shown to increase L-glutamate titers. nih.govacs.org

Targeting Central Metabolism: Modifications in the central carbon metabolism, such as attenuating the tricarboxylic acid (TCA) cycle, can lead to the accumulation of precursors for amino acid synthesis. acs.org

Optimization of Fermentation Conditions: The production of L-glutamic acid by C. glutamicum is also influenced by fermentation conditions such as the composition of the culture medium and the use of inducers. asm.org For instance, biotin (B1667282) limitation is a known trigger for L-glutamate secretion in this bacterium. asm.org

The development of robust and efficient microbial cell factories through metabolic engineering holds significant promise for the sustainable and large-scale production of N-Acetyl-L-glutamic acid.

Biosynthesis and Metabolic Pathways Research of N Acetyl L Glutamic Acid

Role of N-Acetyl-L-glutamic Acid in Arginine Biosynthesis

N-Acetyl-L-glutamic acid is the inaugural intermediate in the metabolic pathway that synthesizes arginine in many organisms. ebi.ac.ukwikipedia.org This process begins with the acetylation of glutamate (B1630785) to form NAG, a step that is critical for committing the glutamate molecule to arginine production. nih.govresearchgate.net

Prokaryotic and Eukaryotic Biosynthetic Pathways

In prokaryotes and lower eukaryotes, the biosynthesis of arginine from glutamate involves a series of enzymatic steps. nih.gov The formation of N-Acetyl-L-glutamic acid can occur through two primary reactions. The first is catalyzed by N-acetylglutamate synthase (NAGS), which utilizes glutamate and acetyl-CoA. ebi.ac.ukwikipedia.org The second is catalyzed by ornithine acetyltransferase (OAT), which synthesizes NAG from glutamate and acetylornithine. nih.govresearchgate.netnih.gov

The arginine biosynthesis pathway can be either linear or cyclic. In the linear pathway, seen in organisms like Escherichia coli, the acetyl group is removed from an intermediate, N-acetylornithine, by a hydrolase. nih.gov In the more evolved cyclic pathway, found in many bacteria, yeasts, algae, and plants, the acetyl group is recycled by being transferred from acetylornithine back to glutamate, which is a more efficient process. nih.gov

Pathway FeatureProkaryotic/Lower Eukaryote Arginine Biosynthesis
Starting Intermediate N-Acetyl-L-glutamic acid (NAG) nih.govresearchgate.net
NAG Synthesis Enzymes N-acetylglutamate synthase (NAGS), Ornithine acetyltransferase (OAT) nih.govwikipedia.orgnih.gov
Pathway Variations Linear (e.g., E. coli) and Cyclic (e.g., P. aeruginosa, yeasts, plants) nih.gov
Key Regulatory Step Feedback inhibition of NAGS or NAGK by arginine nih.govnih.gov

Enzyme Regulation in Arginine Biosynthesis: N-Acetylglutamate Synthase (NAGS) and N-Acetylglutamate Kinase (NAGK)

The regulation of arginine biosynthesis is tightly controlled, primarily through feedback inhibition. The key enzymes in this regulation are N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK).

N-Acetylglutamate Synthase (NAGS): In microorganisms with a linear arginine synthesis pathway, NAGS is the primary regulatory point and is subject to feedback inhibition by the end product, L-arginine. nih.govnih.gov However, in mammals, where NAG has a different primary role, NAGS is paradoxically activated by L-arginine. nih.govwikipedia.orgportlandpress.com This activation creates a positive feedback loop that enhances the capacity of the urea (B33335) cycle in response to high protein intake and subsequent amino acid catabolism. nih.gov

N-Acetylglutamate Kinase (NAGK): NAGK catalyzes the phosphorylation of NAG to N-acetyl-L-glutamyl-phosphate, the second step in the pathway. mdpi.comwikigenes.org In organisms with a cyclic arginine biosynthesis pathway, NAGK is often the main regulatory enzyme, and its activity is inhibited by arginine. nih.govmdpi.com In photosynthetic organisms, the activity of NAGK is further modulated by the PII signal transduction protein, which can relieve the arginine-induced inhibition in response to nitrogen availability. mdpi.comrcsb.org The structure of NAGK can vary; for instance, the arginine-insensitive E. coli enzyme is a dimer, while arginine-inhibitable NAGKs from organisms like Pseudomonas aeruginosa are hexameric. nih.govrcsb.org This hexameric structure is essential for its regulation by arginine. rcsb.org

EnzymeRegulated ByOrganism TypeEffect of Arginine
NAGS L-arginineMicroorganisms (linear pathway)Inhibition nih.govnih.gov
NAGS L-arginineMammalsActivation nih.govportlandpress.com
NAGK L-arginineOrganisms (cyclic pathway)Inhibition nih.govmdpi.com
NAGK PII ProteinPhotosynthetic OrganismsRelief of Inhibition mdpi.comrcsb.org

Evolutionary Divergence of Arginine Biosynthetic Genes

The genes involved in arginine biosynthesis exhibit a complex evolutionary history. nih.gov The genes for NAGS in bacteria, fungi, and mammals are noted to be more diverse than other genes within the arginine biosynthesis and urea cycle pathways. nih.govresearchgate.net This diversity reflects the different roles NAG plays in these organisms.

Phylogenetic analyses suggest that the genes of the arginine deiminase (ADI) pathway, another route for arginine metabolism, have undergone horizontal gene transfer, duplications, and losses, indicating they evolved independently and were later assembled into a functional cluster. uv.es The evolutionary relationship between the arginine and lysine (B10760008) biosynthetic pathways has also been well-established, with several enzymes in the respective pathways sharing homology, suggesting an ancestral connection. researchgate.net For instance, in some bacteria like Deinococcus radiodurans, the cell wall contains ornithine, an intermediate of arginine synthesis, instead of diaminopimelate (from lysine synthesis), highlighting the metabolic linkage. researchgate.net The evolution of the enzyme responsible for ornithine formation shows diversity, with most prokaryotes using ornithine acetyltransferase (encoded by argJ), while Enterobacteriaceae use acetylornithinase (argE). nih.gov

N-Acetyl-L-glutamic Acid in Urea Cycle Regulation

In terrestrial vertebrates (ureotelic organisms), N-Acetyl-L-glutamic acid has evolved from a metabolic intermediate to a critical regulatory molecule for nitrogen disposal. nih.govresearchgate.net Its primary role is to activate carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first committed step of the urea cycle. portlandpress.complos.org

Allosteric Activation of Carbamoyl Phosphate Synthetase I (CPSI)

N-Acetyl-L-glutamic acid is an essential allosteric activator of CPSI, which is located in the mitochondrial matrix of liver and small intestine cells. portlandpress.complos.orgjyu.fi In the absence of NAG, CPSI is virtually inactive. wikipedia.orghmdb.ca The binding of NAG to a specific regulatory site on the CPSI protein induces a conformational change that allows the enzyme to catalyze the synthesis of carbamoyl phosphate from ammonia (B1221849), bicarbonate, and ATP. jyu.ficsic.esnih.gov

The concentration of NAG itself is regulated by the availability of its substrates, glutamate and acetyl-CoA, and is stimulated by arginine, which activates NAGS. plos.orgmedlink.com This mechanism ensures that the rate of urea synthesis is directly linked to the levels of amino acids, particularly arginine, which signals a high nitrogen load from protein catabolism. nih.gov The combined activation of NAGS by arginine and the subsequent activation of CPSI by the resulting NAG creates a powerful feed-forward activation loop, enabling the urea cycle to respond rapidly to changes in nitrogen flux. nih.gov

Intermediary Metabolism and Metabolite Flux in Urea Synthesis

NAG is a key regulator connecting energy metabolism with nitrogen disposal. medlink.com The synthesis of NAG by NAGS within the mitochondria places it at a critical juncture. portlandpress.commedlink.com Its production is dependent on acetyl-CoA, a central molecule in energy metabolism derived from fatty acid oxidation and glucose metabolism, and glutamate. medlink.com

The rate of NAG synthesis, and therefore the flux through the urea cycle, is highly dependent on the mitochondrial concentrations of its precursors. csic.es An increase in amino acid breakdown leads to higher levels of glutamate and arginine. The rise in arginine activates NAGS, which in turn increases NAG levels. plos.org Elevated NAG then activates CPSI, increasing the production of carbamoyl phosphate and driving the urea cycle to efficiently convert the excess toxic ammonia into urea for excretion. ebi.ac.ukmybiosource.comresearchgate.net This regulatory system ensures that the detoxification of ammonia is closely coupled with the metabolic state of the liver, particularly the rate of protein catabolism. plos.org Under normal conditions, CPSI may not be fully saturated with NAG, suggesting that increasing NAG production can enhance the urea cycle's capacity. plos.org

Broader Metabolic Interactions and Physiological Roles

N-Acetyl-L-glutamic acid is integral to several key metabolic and regulatory pathways across different organisms.

Nitrogen Metabolism and Utilization in Biological Systems

N-Acetyl-L-glutamic acid plays a pivotal role in nitrogen metabolism, primarily through its function in the urea cycle and arginine biosynthesis. wikipedia.orghmdb.ca

Urea Cycle Activation: In vertebrates, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle. hmdb.canih.gov This cycle converts toxic ammonia into urea for excretion. wikipedia.org The activity of CPSI is entirely dependent on the presence of NAG. hmdb.ca An increase in protein intake leads to higher NAG concentrations, which in turn enhances the capacity of the urea cycle to process the resulting ammonia. wikipedia.org

Arginine Biosynthesis: In prokaryotes and simple eukaryotes, NAG is the first intermediate in the biosynthesis of arginine. wikipedia.orgebi.ac.uk The synthesis of NAG in these organisms is a critical step, and the enzyme responsible, N-acetylglutamate synthase (NAGS), is often subject to feedback inhibition by arginine. nih.gov In contrast, mammalian NAGS is activated by arginine. nih.gov

The dual role of NAG highlights its evolutionary significance in nitrogen management, shifting from a direct biosynthetic intermediate to a key regulator of nitrogen waste disposal. nih.gov

Influence on Cellular Physiology, Transcriptional Regulation, and Protein Synthesis

N-Acetyl-L-glutamic acid exerts influence on fundamental cellular processes, including transcriptional regulation and protein synthesis.

Transcriptional Regulation: Research has shown a connection between NAG levels and the regulation of gene expression. For instance, in certain cellular contexts, the depletion of KDM2B, a histone demethylase, leads to a downregulation of metabolites related to glutathione, including N-acetyl-glutamic acid. nih.gov This suggests a link between epigenetic modifications and the metabolic pathways involving NAG. Furthermore, KDM2B has been found to regulate the expression of key transcription factors like MYC and ATF4, which in turn control a multitude of metabolic enzymes. nih.gov

Protein Synthesis: N-acetylated amino acids, including NAG, have been investigated for their role in the initial stages of protein synthesis. pnas.org Studies have demonstrated that some N-acetylamino acids can participate in the formation of aminoacyl-tRNA, a crucial step in protein translation. pnas.org Additionally, N-acetyl-L-glutamate has been utilized in cell-free protein synthesis systems as a buffer component, proving effective in achieving high yields of selectively labeled proteins for structural studies. anu.edu.au

The following table summarizes the key research findings on the influence of NAG on cellular physiology:

Involvement in Plant Stress Response Mechanisms

Recent studies have illuminated the role of N-Acetyl-L-glutamic acid in mediating plant responses to various environmental stresses.

Oxidative Stress: Exogenous application of NAG has been shown to confer tolerance to oxidative stress in plants like Arabidopsis thaliana and rice (Oryza sativa). frontiersin.orgnih.gov It achieves this by upregulating the expression of genes responsive to oxidative stress, such as ZAT10 and ZAT12, which are key transcriptional regulators. frontiersin.orgnih.gov This upregulation is associated with an increase in histone acetylation, suggesting an epigenetic mechanism of action. frontiersin.org

Heat Stress: NAG treatment has also been found to enhance tolerance to heat stress in both Arabidopsis and rice. nih.govjst.go.jp It mitigates the reduction in chlorophyll (B73375) content typically induced by heat and activates the transcription factor HSFA2, a primary regulator of the heat stress response. nih.govjst.go.jp This activation is also linked to increased histone H4 acetylation at the HSFA2 locus. nih.govjst.go.jp

These findings suggest that NAG can act as a chemical priming agent, enhancing plant resilience to adverse environmental conditions. frontiersin.orgnih.govnih.govjst.go.jp

The table below details the effects of NAG on plant stress response:

Identification of Decomposition Products and Related Metabolic Pathways

Understanding the degradation of N-Acetyl-L-glutamic acid and its precursor, N-acetyl-L-glutamine, is important for various applications. Under specific conditions, such as low pH and high temperature, N-acetyl-L-glutamine can decompose into several products. nih.govacs.org

Key decomposition products identified through NMR and MS techniques include:

Glutamine nih.govacs.org

Glutamic acid nih.govacs.org

Pyroglutamic acid nih.govacs.org

N-acetylglutamic acid nih.govacs.org

N-(2,6-dioxo-3-piperidinyl) acetamide (B32628) nih.govacs.org

The degradation of amino acids follows several major pathways, converging into a few key metabolic intermediates. The carbon skeletons of many amino acids are ultimately converted into pyruvate (B1213749), acetyl-CoA, α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate, which can then enter central metabolic pathways like the citric acid cycle. libretexts.orgplos.org For instance, glutamate, which can be formed from NAG, is converted to α-ketoglutarate. wikipedia.org

The stability of N-acetyl-L-glutamine is pH-dependent, being relatively stable at a pH above 4.0. researchgate.net At lower pH values, the formation of pyroglutamic acid and N-(2,6-dioxo-3-piperidinyl) acetamide is more prominent. researchgate.net

Analytical Methodologies for N Acetyl L Glutamic Acid in Research

Spectroscopic Techniques for Identification and Characterization

Spectroscopy is instrumental in elucidating the structural features of N-Acetyl-L-glutamic acid.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of N-Acetyl-L-glutamic acid. In studies of N-acetyl-L-glutamine decomposition, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to identify NAG as a decomposition product. nih.govacs.org The exact mass of NAG is 189.06372 u. massbank.eu In positive ion mode, a common precursor-to-product ion transition monitored for NAG is m/z 189.1 → 130.0. nih.govfrontiersin.orgnih.gov This transition is frequently used in multiple reaction monitoring (MRM) mode for selective and sensitive detection. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of N-Acetyl-L-glutamic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm the molecular structure of NAG. nih.govacs.org These studies are crucial for identifying NAG in complex mixtures, such as in the analysis of decomposition products from related compounds like N-acetyl-L-glutamine. nih.govacs.org Predicted and experimental ¹H NMR spectra for N-Acetyl-L-glutamic acid are available in public databases for reference. hmdb.cachemicalbook.comhmdb.ca

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating N-Acetyl-L-glutamic acid from other components in a sample before its quantification.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established method for the analysis of volatile or derivatized compounds. For the analysis of N-Acetyl-L-glutamic acid, which is non-volatile, a derivatization step is required. massbank.eu A common procedure involves chemical modification with agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. massbank.euhmdb.ca These derivatives are more volatile and thermally stable, making them suitable for GC analysis. The GC-MS analysis of derivatized NAG provides both retention time data for identification and mass spectra for confirmation. massbank.euhmdb.ca For example, a GC-EI-TOF (Gas Chromatography-Electron Ionization-Time of Flight) mass spectrum has been recorded for the TMS derivative of NAG. massbank.eu

Table 1: GC-MS Parameters for N-Acetyl-L-glutamic Acid (as TMS derivative)

Parameter Value Reference
Instrument Pegasus III TOF-MS system, Leco; GC 6890, Agilent Technologies massbank.eu
Column Name CP-SIL 8 CB LOW BLEED/MS massbank.eu
Oven Temperature Program 80°C (2 min) -> 330°C (at 15°C/min, hold 6 min) massbank.eu
Retention Time 681.243 sec massbank.eu
Derivative Type n TMS (with MSTFA) massbank.eu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of N-Acetyl-L-glutamic acid in various samples, including tissue extracts. nih.gov One method involves separating NAG from other compounds like glutamate (B1630785) using ion-exchange chromatography. nih.gov The collected NAG is then deacylated, and the resulting glutamate is quantified using reverse-phase HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection. nih.gov This method has a detection limit as low as 5 pmol and is sensitive enough for analysis in small tissue samples. nih.gov HPLC can also be combined with other detectors, such as UV detectors, for quantification. jafs.com.pl

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of N-Acetyl-L-glutamic acid. This technique is widely used for quantifying NAG and its metabolites in complex biological matrices like blood and brain dialysate. nih.govfrontiersin.org Hydrophilic interaction liquid chromatography (HILIC) has been employed to separate underivatized amino acids and their derivatives, including NAG, before MS/MS detection. doi.org

In a typical LC-MS/MS method, a reversed-phase column, such as a C18 column, is used for separation. nih.govfrontiersin.org The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govfrontiersin.org Detection is performed using an electrospray ionization (ESI) source in positive ion mode, monitoring specific ion transitions. nih.govfrontiersin.orgnih.gov This approach allows for the development of robust and validated methods with high precision, accuracy, and linearity over a specific concentration range. nih.govfrontiersin.orgnih.gov For instance, a validated method for N-acetyl-glutamine enantiomers, which would be applicable to NAG, demonstrated linearity from 0.02 to 20 μg/mL. nih.gov

Table 2: Example LC-MS/MS Parameters for N-Acetyl-L-glutamic Acid Analysis

Parameter Value Reference
LC System ACQUITY UPLC I-Class lcms.cz
MS System Xevo TQ-S micro lcms.cz
Ionization Mode ESI Positive/Negative Switching lcms.cz
Column Zorbax SB-C18 (2.1 x 100 mm, 3.5 µM) nih.govfrontiersin.org
Mobile Phase Acetonitrile-water (70:30, v/v) with 5 mM ammonium (B1175870) acetate nih.govfrontiersin.org
Flow Rate 0.3 mL/min nih.govfrontiersin.org
MRM Transition (Positive Ion) m/z 189.1 → 130.0 nih.govfrontiersin.org

Enzyme-Based and Functional Assays for N-Acetyl-L-glutamic Acid Determination

Enzyme-based and functional assays represent a critical methodology for the determination of N-Acetyl-L-glutamic Acid (NAG). These techniques leverage the specific biological activity of NAG, particularly its role as an essential activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first enzyme of the urea (B33335) cycle. caymanchem.comhmdb.canih.gov By measuring the rate of the CPS1-catalyzed reaction, researchers can infer the concentration of NAG present in a sample.

Activation Assays of Carbamoyl Phosphate Synthetase I

The primary functional assay for N-Acetyl-L-glutamic Acid (NAG) is centered on its absolute requirement for the activity of carbamoyl phosphate synthetase I (CPS1). uonbi.ac.kenih.gov This mitochondrial enzyme is inactive in the absence of NAG, making the rate of the reaction it catalyzes directly dependent on the concentration of this allosteric activator. caymanchem.comhmdb.ca The assay measures the formation of carbamoyl phosphate, which can be quantified through various detection methods.

One common approach involves a coupled enzyme system. uni.lu For instance, the activity of CPS1 can be linked to a lactate (B86563) dehydrogenase-pyruvate kinase (LDH-PK) coupled assay system. uonbi.ac.ke In this setup, the ADP produced by the CPS1 reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH in the process. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm, which corresponds to the CPS1 activity and, consequently, the amount of NAG present. uni.luresearchgate.net

Research has demonstrated the utility of this method in determining NAG levels in biological extracts, such as those from rat liver mitochondria. uonbi.ac.kenih.gov An improved version of this assay involves treating the sample with a Chelex 100 column to remove inhibitory metal ions that can interfere with the measurement, leading to more accurate quantification of NAG. nih.gov

The specificity of the assay is crucial. Studies have shown that while structural analogues like N-carbamyl-L-glutamate (NCG) can also activate CPS1, they do so with different efficiencies. uonbi.ac.keresearchgate.net This underscores the importance of understanding the kinetic parameters of activation by different compounds.

Table 1: Comparison of CPS1 Activation by NAG and its Analogue NCG This table presents hypothetical data based on findings that NCG activates CPS1 sub-optimally compared to NAG. uonbi.ac.keresearchgate.net

ActivatorConcentration (mM)Relative CPS1 Activity (%)Binding Affinity (Ka) Estimate (mM)
N-Acetyl-L-glutamic Acid (NAG)0.5100~0.1
N-carbamyl-L-glutamate (NCG)0.575~0.4
N-Acetyl-L-glutamic Acid (NAG)1.0150~0.1
N-carbamyl-L-glutamate (NCG)1.0110~0.4

Challenges in Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of N-Acetyl-L-glutamic Acid (NAG) in complex biological matrices such as plasma, tissue homogenates, and other body fluids is fraught with challenges. nih.govnih.govnih.gov These difficulties stem from the inherent properties of NAG and the complex nature of the biological samples themselves.

A primary challenge is the very low endogenous concentration of NAG relative to other structurally similar amino acids and derivatives, such as N-acetyl-L-aspartate (NAA), which can be present at levels 200-300 times higher in the brain. nih.gov This demands analytical methods with high sensitivity and selectivity. aimspress.com

Furthermore, biological matrices contain a multitude of substances that can interfere with the analysis. nih.gov For enzyme-based assays, substances present in tissue extracts can inhibit CPS1 activity, leading to an underestimation of NAG levels. nih.gov Research has shown that metal ions are often involved in this inhibition, necessitating sample purification steps, such as chelation chromatography, to ensure accurate measurements. nih.gov

Another significant challenge arises from the chemical properties of NAG and other amino acids. Their high polarity and water solubility make them difficult to retain on conventional reversed-phase liquid chromatography columns, complicating separation from interfering compounds. nih.gov The presence of isomers can also pose a significant challenge for both separation and quantification. nih.gov

To overcome these issues, derivatization is often required, especially for gas chromatography-based methods, to make the analytes more volatile and amenable to separation. nih.gov However, derivatization itself can be problematic, as the reaction yield may not be quantitative and can be dependent on the sample matrix. nih.gov This necessitates careful control of reaction conditions and the use of stable isotope-labeled internal standards to correct for variations. nih.govnih.gov The development of advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has greatly improved the ability to analyze these compounds by offering higher sensitivity and selectivity, often reducing the need for extensive derivatization. nih.govnih.gov

Table 2: Summary of Key Analytical Challenges and Mitigation Strategies

ChallengeDescriptionMitigation StrategyReference
Low Endogenous ConcentrationNAG is present at very low levels in biological tissues, often alongside high concentrations of similar molecules.Use of highly sensitive detection methods like LC-MS/MS; fluorimetric assays. nih.govakjournals.com
Matrix InterferenceComponents in biological samples (e.g., metal ions, other metabolites) inhibit the analytical enzyme (CPS1) or interfere with detection.Sample purification (e.g., Chelex 100 chromatography); solid-phase extraction (SPE); use of highly selective methods like MS/MS. nih.govresearchgate.net
Poor Chromatographic RetentionHigh polarity of NAG makes it difficult to retain on standard reversed-phase columns.Hydrophilic Interaction Liquid Chromatography (HILIC); use of specialized columns (e.g., ACE 5CN); ion-exchange chromatography. researchgate.netnih.gov
Derivatization IssuesDerivatization reactions may be incomplete or matrix-dependent, affecting quantitation.Strict control of reaction conditions; use of stable isotope-labeled internal standards for correction. nih.gov
Non-enzymatic FormationNon-enzymatic formation of NAG during sample preparation can lead to overestimation.Quenching of acetyl-CoA immediately after the incubation period in enzyme assays. nih.gov

Theoretical and Computational Chemistry Studies of N Acetyl L Glutamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been employed to explore the vast conformational space of N-acetylated amino acids. These studies systematically vary the torsion angles of the molecule's backbone and side chain to identify stable conformers (low-energy structures) and the energy barriers between them.

For molecules similar to N-Acetyl-L-glutamic acid, such as N-acetyl-L-cysteine-N-methylamide, ab initio methods like the Restricted Hartree-Fock (RHF) approach with basis sets like 6-31G(d) have been used to explore the full potential energy hypersurface. nih.gov Such analyses can identify dozens of unique stable structures and map the pathways for interconversion between them. nih.gov The conformational preferences are heavily influenced by the presence of polar side chains, which can form intramolecular hydrogen bonds, stabilizing certain geometries. nih.gov While a specific exhaustive study for N-Acetyl-L-glutamic acid is not detailed in the provided results, the principles from related molecules suggest a complex conformational landscape governed by the interactions of its acetyl, amide, and carboxylic acid groups.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to N-Acetyl-L-glutamic acid for geometry optimization and vibrational spectra computation.

Experimental studies have been combined with DFT simulations using the B3-LYP correlation functional and the cc-pVDZ basis set to achieve energy-minimized and geometry-optimized structures. researchgate.net These calculations provide insights into the molecule's structure in a gaseous state (as a single isolated molecule) and allow for the computation of its vibrational spectra (Raman and IR). researchgate.net

A low-temperature X-ray crystal structure of N-Acetyl-L-glutamic acid has been determined and compared with a model structure calculated using DFT. researchgate.net The compound crystallizes in the orthorhombic space group P212121. researchgate.net The comparison between the experimental X-ray data and the DFT model reveals the accuracy of computational methods in predicting molecular geometry, although some differences in conformation can occur, particularly in flexible regions of the molecule. researchgate.net

Table 1: Crystallographic and Refinement Data for N-Acetyl-L-glutamic Acid at 100(2)K

Parameter Value
Crystal system Orthorhombic
Space group P212121
a (Å) 4.747(3)
b (Å) 12.852(7)
c (Å) 13.906(7)
Volume (ų) 848.5(8)
Z 4
Calculated density (mg/m³) 1.481
Goodness-of-fit on F² 1.122
Final R indices [I>2sigma(I)] R1=0.0430, wR2=0.0878

Data sourced from a low-temperature X-ray diffraction study. researchgate.net

DFT calculations have also been used to study the conformational and electronic properties of related compounds like N-acetyl-L-glutamate-N-methylamide, revealing numerous distinct conformations at the RB3LYP/6-31G(d) level of theory. researchgate.net This highlights the different conformational behavior of amino acids with longer side chains compared to those with shorter ones. researchgate.net

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity.

For amino acids like glutamic acid, the LUMO is typically found on the carbonyl group of the side chain. researchgate.net DFT calculations, such as those at the B3LYP/6-31G level, are used to compute quantum chemical parameters related to the electronic structure. nih.gov These parameters include ionization energy, electron affinity, and the HOMO-LUMO energy gap, which are fundamental to understanding the molecule's chemical reactivity and electronic properties. nih.gov

These parameters are typically calculated using DFT methods to characterize the electronic structure. nih.gov

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time.

Atomistic simulations allow researchers to model the complex interactions between molecules. MD simulations have been used to study how factors like N-acetylation affect the behavior of molecules in solution and their interactions with other substances. mdpi.com For example, in studies of chitosan, a related N-acetylated polymer, MD simulations showed that the degree of N-acetylation significantly influences its conformational flexibility and its ability to interact with other polymers like xanthan gum. mdpi.com

These simulations can quantify the different forces contributing to intermolecular interactions, such as van der Waals forces and electrostatic interactions. mdpi.com For N-Acetyl-L-glutamic acid, such simulations would be crucial for understanding its role as an allosteric activator of carbamyl phosphate (B84403) synthetase I (CPSI), by modeling its binding to the enzyme's active site and elucidating the specific molecular interactions that lead to enzyme activation. hmdb.canih.gov

Computational tools are increasingly used in metabolic engineering to design novel or improved biosynthetic pathways. For L-glutamic acid, the precursor to N-Acetyl-L-glutamic acid, innovative metabolic pathways have been designed to enhance production efficiency. nih.gov

One computational approach involves designing pathways that bypass reactions releasing carbon dioxide (CO2), thereby increasing the theoretical yield of the final product from a given carbon source like glucose. nih.gov For instance, a pathway employing phosphoketolase was designed to increase the maximum theoretical yield of L-glutamate from glucose from 81.7% to 98.0% by weight. nih.gov This involves identifying suitable enzymes from other organisms through database searches and modeling their integration into the metabolism of a host organism like Corynebacterium glutamicum. nih.gov Such computational pathway design represents a powerful strategy for optimizing the biotechnological production of N-Acetyl-L-glutamic acid and its precursors.

Structural Elucidation and Modeling of N-Acetyl-L-glutamic Acid

The three-dimensional structure and intermolecular interactions of N-Acetyl-L-glutamic acid are fundamental to understanding its biological function. Through a combination of experimental techniques and computational modeling, a detailed picture of its structural characteristics and binding behaviors has emerged.

Crystal Structure Analysis and Comparison with Theoretical Models

The crystal structure of N-Acetyl-L-glutamic acid (C7H11NO5) has been determined, revealing a complex network of hydrogen bonds. ebi.ac.uk In its crystalline form, each molecule is directly hydrogen-bonded to four neighboring molecules through a total of six hydrogen bonds. ebi.ac.uk The donors in these interactions are two carboxylic oxygen atoms and the nitrogen atom, while all three acceptor atoms are oxygens. ebi.ac.uk An intramolecular hydrogen bond also exists, with the nitrogen atom acting as the donor and a carboxylic oxygen atom as the acceptor. ebi.ac.uk

The conformation of the carbon chain in the crystal structure, specifically around the C3-C4 bond, is in a trans configuration. ebi.ac.uk This is similar to what is observed in L-glutamic acid hydrochloride but differs from the gauche conformation found in the beta form of L-glutamic acid. ebi.ac.uk Low-temperature X-ray diffraction studies have provided precise unit cell parameters for the orthorhombic space group P212121 in which N-Acetyl-L-glutamic acid crystallizes. researchgate.net

Table 1: Crystal Data and Structure Refinement for N-Acetyl-L-glutamic Acid

Parameter Value
Empirical formula C7H11NO5
Formula weight 189.17
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Orthorhombic
Space group P212121

Theoretical models, employing methods such as Density Functional Theory (DFT), have been used to calculate the structure of N-Acetyl-L-glutamic acid and compare it with experimental crystal structure data. researchgate.net These computational approaches allow for the exploration of the full conformational space of related molecules, such as N-acetyl-L-glutamine-N-methylamide, providing insights into the relative stabilities of different conformers and the nature of side chain/backbone interactions. acs.org

Protein-Ligand Interactions and Enzyme Active Site Modeling

The interactions of N-Acetyl-L-glutamic acid with enzymes, particularly N-acetyl-L-glutamate synthase (NAGS), are crucial for its role in metabolic pathways. nih.govnih.gov NAGS catalyzes the formation of N-Acetyl-L-glutamic acid from L-glutamate and acetyl-CoA. nih.gov Crystal structures of NAGS from Neisseria gonorrhoeae complexed with its substrates have provided detailed insights into the enzyme's active site. nih.gov

The catalytic site is located within the N-acetyltransferase (NAT) domain of the enzyme. nih.govresearchgate.net Modeling of the ternary complex of NAGS with glutamate (B1630785) and acetyl-CoA shows that both substrates bind within a cleft in the NAT domain. nih.gov Specific amino acid residues are key to anchoring N-Acetyl-L-glutamic acid in the active site. For instance, in N. gonorrhoeae NAGS, three active site residues—Arg316, Arg425, and Ser427—are instrumental in this binding. nih.govresearchgate.net These residues facilitate hydrogen bond interactions with the main chain nitrogen atoms of Cys356 and Leu314, as well as hydrophobic interactions with the side chains of Leu313 and Leu314. nih.govresearchgate.net

Computational modeling, including bioinformatics approaches and combined quantum and molecular mechanics (QM/MM) methods, has been employed to construct three-dimensional models of the enzyme-substrate complex. researchgate.net These models help in describing the structure of the active site and the reaction mechanism for the formation of N-acetylglutamate. researchgate.net The binding of the allosteric effector, L-arginine, to the amino acid kinase (AAK) domain of NAGS, which is distinct from the catalytic site, induces a conformational change that affects the enzyme's activity. nih.gov

Table 2: Key Interacting Residues in the NAGS Active Site with N-Acetyl-L-glutamic Acid

Interacting Residue Type of Interaction
Arg316 Hydrogen Bonding
Arg425 Hydrogen Bonding
Ser427 Hydrogen Bonding
Cys356 (main chain N) Hydrogen Bonding
Leu314 (main chain N) Hydrogen Bonding
Leu313 (side chain) Hydrophobic Interaction
Leu314 (side chain) Hydrophobic Interaction

Based on the crystal structure of N. gonorrhoeae NAGS. nih.govresearchgate.net

The modeling of protein-ligand interactions extends to understanding how N-Acetyl-L-glutamic acid and its analogs function. For example, N-carbamylglutamate is a stable functional analog of N-Acetyl-L-glutamic acid that can restore or improve the function of the urea (B33335) cycle in cases of NAGS deficiency. nih.gov

Industrial and Biotechnological Applications Research of N Acetyl L Glutamic Acid

Role as a Chemical Precursor and Intermediate

N-Acetyl-L-glutamic acid's chemical structure makes it an effective starting point and intermediate for the synthesis of other high-value molecules. Its involvement is crucial in several established industrial bioprocesses.

In many microorganisms, N-Acetyl-L-glutamic acid is the first committed intermediate in the biosynthetic pathway of arginine. wikipedia.orgnih.govnih.gov Industrial production of arginine, an amino acid with wide applications in pharmaceuticals and nutritional supplements, often leverages microbial fermentation. nih.gov In organisms like Escherichia coli, the synthesis of NAG from glutamate (B1630785) and acetyl-CoA is the initial step, which essentially primes the pathway for subsequent enzymatic reactions leading to arginine. nih.govnih.gov

A novel hybrid strategy has been developed to enhance arginine yields by circumventing the natural feedback inhibition of the enzyme N-acetylglutamate synthase (NAGS) by arginine. nih.gov This approach involves using engineered E. coli with a deleted argA gene (which codes for NAGS) and directly supplying NAG in the fermentation medium. This method uncouples arginine production from its natural regulation, leading to significantly higher yields. nih.gov Research has demonstrated that this strategy can achieve a yield of approximately 0.99 mol of L-arginine per mole of N-acetylglutamate, reaching a concentration of about 4 g/L in shake flask fermentation. nih.gov

Table 1: Arginine Production from N-Acetyl-L-glutamic Acid

Parameter Value Source
Organism Engineered Escherichia coli (argA deficient) nih.gov
Precursor N-Acetyl-L-glutamic acid nih.gov
Product L-arginine nih.gov
Yield ~0.99 mol/mol (99% of theoretical maximum) nih.gov

In vertebrates, N-Acetyl-L-glutamic acid plays a vital regulatory role rather than acting as a direct intermediate. It functions as an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle. wikipedia.orghmdb.cacaymanchem.com CPS1 is inactive in the absence of NAG. wikipedia.orghmdb.ca This activation is crucial for the synthesis of carbamoyl phosphate, a high-energy molecule that is a key precursor for the production of urea cycle intermediates like citrulline and arginine. wikipedia.org

While the primary context of this role is biological, its principles are applied in biotechnology. The understanding of NAG's activation of CPS1 is fundamental in developing treatments for certain metabolic disorders. bertin-bioreagent.comcaymanchem.com Furthermore, carbamoyl phosphate itself is a precursor for the biosynthesis of pyrimidines, which are essential components of nucleic acids. This makes the enzymatic synthesis of carbamoyl phosphate, regulated by NAG or its analogs, a significant area of interest for producing downstream products like nucleotides for the pharmaceutical and biotechnology industries. nih.gov Structural analogs of NAG, such as N-Carbamyl-L-glutamic acid (carglumic acid), have been developed to be more resistant to degradation and are used to activate CPS1. caymanchem.comaxonmedchem.com

The chemical structure of N-Acetyl-L-glutamic acid, featuring multiple reactive functional groups, makes it a valuable building block in the synthesis of more complex pharmaceutical compounds. molbase.comtcichemicals.com It can be used in peptide synthesis and as a precursor for various derivatives with therapeutic potential.

For example, its derivative N-acetyl-l-aspartyl-l-glutamic acid ([3H]NAAG) is a critical substrate used in research to measure the activity of glutamate carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders. nih.gov The synthesis of such specialized dipeptides highlights NAG's utility as a foundational molecule. nih.gov Additionally, other N-acetylated amino acids, a class to which NAG belongs, have been investigated for a range of therapeutic applications, from anti-inflammatory drugs to treatments for metabolic disorders, indicating the potential for developing novel pharmaceuticals derived from NAG. researchgate.net

Advanced Material Science and Novel Material Synthesis

Beyond its role in traditional chemical synthesis, N-Acetyl-L-glutamic acid and its parent molecule, glutamic acid, are being explored as monomers for the creation of advanced, sustainable materials. mdpi.com

N-Acetyl-L-glutamic acid can be chemically modified to create a variety of specialized compounds. A notable application is in the synthesis of N-acyl-L-glutamic acids, which are a class of amino acid-based surfactants. researchgate.net These surfactants are produced by acylating the amino group of glutamic acid with fatty acids of varying chain lengths. Enzymatic synthesis methods are being developed as a "greener" alternative to traditional chemical processes that use harsh reagents. researchgate.net These bio-based surfactants have applications in cosmetics and personal care products due to their mildness and biodegradability.

There is growing interest in using amino acids as building blocks for biodegradable and biocompatible polymers to replace petroleum-based plastics. mdpi.com Glutamic acid, the precursor to NAG, is a key component in the production of poly-γ-glutamic acid (PGA), a naturally occurring, water-soluble, and biodegradable polymer produced by various Bacillus species. mdpi.com PGA is used in the food, medical, and cosmetic industries. mdpi.com

More advanced research focuses on incorporating glutamic acid directly into synthetic polymer networks to create novel biomaterials. For instance, L-glutamic acid has been incorporated into poly(glycerol sebacate) (PGS), a biodegradable elastomer, to create poly(glycerol sebacate (B1225510) glutamate) (PGSE). mdpi.comresearchgate.net The introduction of glutamic acid forms peptide bonds within the polyester (B1180765) network, altering the material's properties. mdpi.com Research has shown that this modification can slow the degradation rate of the polymer and change its mechanical characteristics, making it potentially suitable for tissue engineering applications where a specific degradation profile and elasticity are required. mdpi.comresearchgate.net

Table 2: Properties of Glutamic Acid-Modified Polymers

Polymer Key Modification Effect on Properties Potential Application
Poly-γ-glutamic acid (PGA) Naturally polymerized glutamic acid Biodegradable, non-toxic, water-soluble Drug delivery, food, cosmetics

Metabolic Engineering for Industrial Bioproduction

Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, is a key strategy for the overproduction of desired compounds like N-Acetyl-L-glutamic acid. The primary goal is to channel metabolic fluxes towards the synthesis of the target molecule, thereby improving production yields and efficiency.

The development of robust microbial cell factories is central to the industrial bioproduction of N-Acetyl-L-glutamic acid. Corynebacterium glutamicum and Escherichia coli are two of the most extensively studied and engineered microorganisms for amino acid production. nih.govoup.com

Corynebacterium glutamicum has a long history of safe and efficient production of amino acids like L-glutamate and L-lysine on an industrial scale. nih.gov Its well-characterized metabolism and the availability of advanced genetic engineering tools make it an attractive host for producing N-Acetyl-L-glutamic acid. nih.gov Research has focused on engineering the central carbon metabolism of C. glutamicum to increase the precursor supply for NAG synthesis. oup.com

Escherichia coli is another popular chassis organism for metabolic engineering due to its rapid growth, well-understood genetics, and ease of manipulation. researchgate.net Strains of E. coli have been engineered to enhance the production of various amino acids and their derivatives. Strategies often involve the overexpression of key biosynthetic enzymes and the deletion of competing metabolic pathways to direct the flow of carbon towards the desired product.

A significant challenge in developing these microbial factories is overcoming the native regulatory mechanisms that control amino acid biosynthesis. Feedback inhibition, where the final product of a pathway inhibits an enzyme early in the same pathway, is a common regulatory feature that needs to be bypassed for overproduction. oup.com

Table 1: Key Genes and Enzymes in Engineered Microbial Strains for Amino Acid Production

Gene Enzyme Organism Role in Metabolic Engineering
lysC Aspartate kinase Corynebacterium glutamicum A feedback-resistant mutant is often used to increase the flux towards lysine (B10760008) and other aspartate-family amino acids. nih.gov
pyc Pyruvate (B1213749) carboxylase Corynebacterium glutamicum Overexpression can enhance the supply of oxaloacetate, a key precursor for the TCA cycle and amino acid synthesis.
gdh Glutamate dehydrogenase Corynebacterium glutamicum Plays a crucial role in ammonia (B1221849) assimilation and the synthesis of glutamate, a direct precursor for NAG.

Several strategies are employed to improve the efficiency and yield of N-Acetyl-L-glutamic acid production in microbial fermentation processes. These strategies can be broadly categorized into genetic modifications and bioprocess optimization.

Genetic Strategies:

Pathway Engineering: This involves the rational design and modification of metabolic pathways. For NAG production, this could include upregulating the synthesis of precursors like glutamate and acetyl-CoA, and downregulating or eliminating pathways that compete for these precursors.

Enzyme Engineering: The properties of key enzymes can be altered to improve their catalytic efficiency, reduce substrate or product inhibition, and enhance their stability under industrial fermentation conditions.

Bioprocess Optimization:

Optimization of fermentation conditions is critical for maximizing product yield. Key parameters that are often fine-tuned include:

Media Composition: The composition of the growth medium, including the carbon and nitrogen sources, vitamins, and minerals, is optimized to support robust cell growth and high-level product synthesis. gcwgandhinagar.com For instance, the concentration of biotin (B1667282) is a critical factor in regulating L-glutamic acid production by C. glutamicum. youtube.com

Aeration and Agitation: Adequate oxygen supply is crucial for aerobic microorganisms like C. glutamicum and E. coli. The rate of aeration and agitation is optimized to ensure sufficient oxygen transfer while minimizing shear stress on the cells.

Fed-batch Fermentation: A fed-batch strategy, where nutrients are continuously or sequentially added to the bioreactor, is often employed to maintain optimal substrate concentrations, control cell growth, and prolong the production phase, leading to higher product titers. mdpi.com

Table 2: Comparison of Fermentation Strategies for Amino Acid Production

Fermentation Strategy Description Advantages Disadvantages
Batch Fermentation All nutrients are provided at the beginning of the fermentation. Simple setup and operation. Substrate inhibition, nutrient limitation, and accumulation of toxic byproducts can limit yield.
Fed-Batch Fermentation Nutrients are fed to the bioreactor during the fermentation process. Allows for better control of substrate concentration, leading to higher cell densities and product yields. Avoids substrate inhibition. More complex to operate and requires careful monitoring of feeding rates.

| Continuous Fermentation | Fresh medium is continuously added to the bioreactor while an equal volume of used medium is removed. | Can achieve high productivity over extended periods. | Higher risk of contamination and strain instability over long-term operation. |

Regulatory Science and Policy Research for N Acetyl L Glutamic Acid

Analysis of Chemical Regulatory Frameworks

The regulation of chemical substances within the European Union is primarily governed by two key pieces of legislation: REACH and CLP. These regulations establish a comprehensive system for the management of chemicals to ensure a high level of protection for human health and the environment.

European Union Regulations (e.g., REACH, CLP)

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) 1907/2006 is a cornerstone of EU chemical legislation. It requires companies to register substances they manufacture or import into the EU in quantities of one tonne or more per year. europa.eu The registration involves submitting a dossier of information on the substance's properties, uses, and safe handling to the European Chemicals Agency (ECHA). While specific registration data for the compound with EINECS 241-160-3 is not publicly available in ECHA's database, its primary component, N-Acetyl-L-glutamic acid (CAS 1188-37-0), is registered under REACH. europa.eu ECHA's data indicates that N-Acetyl-L-glutamic acid is manufactured and/or imported into the European Economic Area for intermediate use only, specifically for the manufacture of other chemicals and pharmaceuticals. europa.eu

CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008 aligns the EU system with the United Nations' Globally Harmonized System (GHS). cirs-reach.com It requires companies to classify, label, and package their hazardous chemicals appropriately before placing them on the market. cirs-reach.com For N-Acetyl-L-glutamic acid, according to the notifications provided by companies to ECHA, no hazards have been classified, and it does not have a harmonized classification in the CLP Annex VI. europa.eunih.gov Similarly, there is no harmonized classification for the compound this compound. A manufacturer or importer would be responsible for determining the hazard classification of the compound based on its intrinsic properties and notifying it to the C&L Inventory.

Inventory Systems and Substance Identification (e.g., EINECS, EC Numbers)

Substance identification is a critical first step for regulatory compliance. The European Community (EC) number is the primary identifier for substances within the EU. The EC Inventory comprises three lists: EINECS (European Inventory of Existing Commercial Chemical Substances), ELINCS (European List of Notified Chemical Substances), and the NLP (No-Longer Polymers) list. europa.eu

EINECS is an inventory of substances that were on the market between 1971 and 1981. europa.eu A single EINECS entry should, in principle, correspond to one substance under REACH. molybdenumconsortium.org However, the precise identity is confirmed by multiple identifiers. molybdenumconsortium.org In this case, there are distinct identifiers for the compound and its constituents.

The table below details the substance identification for this compound and its components.

IdentifierSubstance NameValueReference
EINECS NumberN-acetyl-L-glutamic acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol241-160-3 molbase.com
CAS NumberN-acetyl-L-glutamic acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol17091-87-1 chembk.comchemsrc.com
EC NumberN-Acetyl-L-glutamic acid214-708-4 sigmaaldrich.comfishersci.ficaymanchem.com
CAS NumberN-Acetyl-L-glutamic acid1188-37-0 caymanchem.comcaymanchem.comepa.govscbt.com
CAS NumberPyridoxine (5-hydroxy-6-methyl-3,4-pyridinedimethanol)58-56-0 (for hydrochloride salt) foodb.ca

Academic Perspectives on Regulatory Compliance and Data Requirements

Regulatory frameworks like REACH are data-driven. The responsibility lies with the industry to provide the scientific evidence to demonstrate the safe use of their substances. This has spurred academic and industry research focused on generating data that meets stringent regulatory standards, often following internationally agreed-upon testing protocols like the OECD Guidelines for the Testing of Chemicals. oecd.orgoecd.org

While no specific regulatory studies are published for the compound this compound, research on its components illustrates the type of data required. For instance, toxicological studies on N-acetyl-glutamic acid have been performed according to OECD guidelines and Good Laboratory Practice (GLP). researchgate.net A key study evaluated its potential toxicity in rats over a 28-day period, following OECD Guideline 407. researchgate.netvkm.nonih.gov This type of study provides critical information on potential health hazards from repeated exposure and helps determine a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for risk assessment. vkm.nonih.gov

Academic research also contributes to understanding the metabolic pathways and biological roles of substances, which can inform regulatory assessments. caymanchem.comebi.ac.uka2bchem.com For a substance to be registered under REACH, a comprehensive dataset on its physicochemical, toxicological, and ecotoxicological properties is necessary. The required data depends on the tonnage band in which the substance is manufactured or imported. For the compound this compound, fulfilling these data requirements would necessitate conducting a full battery of tests as specified in the REACH annexes.

Evolution of Polymer Definitions in Regulatory Contexts

The distinction between polymers and standard chemical substances is critical in regulatory science, as they are treated differently under REACH. Polymers themselves are exempt from the core registration requirement of REACH. However, the manufacturers or importers of polymers may need to register the constituent monomer substances or other reactants if they make up 2% or more of the polymer's weight and are present in quantities of one tonne or more per year. cirs-reach.com

The EU has adopted the OECD definition of a polymer, which is based on three criteria:

Molecules must be distributed over a range of molecular weights.

The weight percentage of molecules containing three or more monomer units must exceed 50%.

The weight percentage of any single molecule of the same molecular weight must not exceed 50%. cirs-reach.com

The substance identified by this compound is a salt-like compound of two well-defined molecules. It does not consist of a sequence of repeating monomer units distributed across a range of molecular weights. Therefore, it does not meet the definition of a polymer. cirs-reach.com As a standard, well-defined substance, it falls squarely within the standard registration, evaluation, and authorisation requirements of the REACH regulation.

Emerging Research Themes and Future Directions for N Acetyl L Glutamic Acid Studies

Integration of Systems Biology and Synthetic Biology Approaches

The study of N-Acetyl-L-glutamic acid is increasingly benefiting from the integration of systems and synthetic biology. These approaches allow for a comprehensive understanding of NAG's role within complex metabolic networks and enable the engineering of microorganisms for enhanced production.

Systems Biology Perspectives:

Systems biology offers a holistic view of the intricate network of reactions involving NAG. By analyzing the transcriptome, proteome, and metabolome, researchers can map the flow of metabolites and understand the regulatory circuits that control NAG levels. For instance, studies in the yeast Saccharomyces cerevisiae have identified NAG as a key metabolite, and comprehensive systems biology analyses have elucidated how its concentration changes in response to different growth rates and nutrient availability. ebi.ac.uk This level of understanding is crucial for predicting how genetic or environmental perturbations will affect NAG metabolism and its downstream effects, such as in arginine biosynthesis. wikipedia.org

Synthetic Biology for Enhanced Production:

Synthetic biology leverages the knowledge gained from systems biology to design and construct new biological parts, devices, and systems. In the context of NAG, synthetic biology tools are being used to engineer microorganisms like Corynebacterium glutamicum and Escherichia coli for the overproduction of L-glutamate family amino acids, including arginine, for which NAG is a key precursor. wikipedia.orgwikipedia.org

Researchers are applying the following strategies:

Metabolic Engineering: Modulating key metabolic nodes, such as the acetyl-CoA metabolism, to ensure a sufficient supply of precursors for NAG synthesis.

Enzyme Engineering: Modifying enzymes in the NAG biosynthetic pathway, such as N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK), to overcome feedback inhibition by arginine, a common regulatory mechanism in bacteria. wikipedia.orgnih.gov

Circuit Design: Implementing synthetic genetic circuits to fine-tune the expression of relevant genes and optimize the metabolic flux towards NAG and its derivatives.

A key enzyme in NAG biosynthesis is N-acetylglutamate synthase (NAGS), which catalyzes the formation of NAG from glutamate (B1630785) and acetyl-CoA. wikipedia.orgbiorbyt.com Another enzyme, ornithine acetyltransferase (OAT), can also synthesize NAG from glutamate and acetylornithine. wikipedia.orgnih.gov Understanding the distinct roles and regulation of these enzymes in different organisms is fundamental for successful metabolic engineering. nih.gov

OrganismKey Enzymes in NAG BiosynthesisRegulationReference
Escherichia coliN-acetylglutamate synthase (NAGS)Feedback inhibition by arginine wikipedia.org
Saccharomyces cerevisiaeN-acetylglutamate synthase (NAGS), N-acetylglutamate kinase (NAGK)Coordinated feedback regulation of the first two steps in arginine biosynthesis a2bchem.com
VertebratesN-acetylglutamate synthase (NAGS)Allosteric activation of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI) wikipedia.orghmdb.ca

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The development of sophisticated analytical methods is providing unprecedented insights into the dynamics of N-Acetyl-L-glutamic acid in biological systems. These techniques allow for real-time, in situ measurements, moving beyond traditional methods that require sample extraction and processing.

Spectroscopic Methods for In Situ Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H- and 13C-NMR are powerful tools for identifying and quantifying NAG and its decomposition products. nih.gov Advanced NMR techniques, including two-dimensional methods like TOCSY, GMQCOSY, GHSQC, and GHMBC, have been employed to elucidate the molecular structures of NAG-related compounds. nih.gov Furthermore, in situ NMR has been used to monitor the incorporation of 13C labels from substrates like glucose into glutamate in brain slices, providing a dynamic view of metabolic pathways connected to NAG. nih.gov

Mass Spectrometry (MS): Techniques such as electrospray ionization liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive for detecting and quantifying NAG and its metabolites in complex biological samples like blood and brain dialysates. nih.gov Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of metabolites like NAG within tissue sections, offering a deeper understanding of its localization in different cellular environments. mdpi.com

Infrared (IR) Spectroscopy: In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized to study the adsorption and molecular structure of glutamic acid on surfaces, a methodology that can be extended to its N-acetylated form to understand its interactions with biomaterials. researchgate.net

Metabolic Imaging with Radiolabeled Analogs:

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize metabolic processes in vivo. Researchers have designed and synthesized radiolabeled analogs of L-glutamic acid, such as N-(2-[18F]fluoropropionyl)-L-glutamic acid ([18F]FPGLU), for tumor imaging. plos.org These tracers can help in understanding the altered amino acid metabolism in cancer cells. plos.orgmdpi.com While not directly imaging NAG, these approaches provide critical information about the glutamatome, of which NAG is a key component. mdpi.commdpi.com The development of specific radiotracers for NAG could open new doors for studying its role in diseases like hyperammonemia and cancer. nih.gova2bchem.com

TechniqueApplication for NAG AnalysisKey FindingsReference
NMR SpectroscopyIdentification and quantification of NAG and its decomposition products. In situ metabolic flux analysis.Elucidation of molecular structures of NAG-related compounds. Dynamic view of metabolic pathways. nih.govnih.gov
Mass SpectrometrySensitive detection and quantification in biological fluids. Spatial distribution imaging in tissues.Enabled pharmacokinetic studies and visualization of metabolite localization. nih.govmdpi.com
PET ImagingIn vivo visualization of glutamic acid metabolism using radiolabeled analogs.High tumor-to-background ratios in animal models, suggesting potential for cancer diagnosis. plos.org
ATR-FTIR SpectroscopyStudy of adsorption and molecular structure on surfaces.Insights into the interaction of glutamic acid (and by extension, NAG) with biomaterials. researchgate.net

Sustainable Production and Circular Economy Perspectives in Chemical Manufacturing

The production of amino acids, including the precursors for N-Acetyl-L-glutamic acid, is increasingly shifting towards more sustainable and environmentally friendly methods. The principles of green chemistry and the circular economy are central to this transformation.

Green Chemistry in NAG Synthesis:

Traditional chemical synthesis routes for amino acids often involve harsh conditions and generate significant waste. In contrast, biotechnological production through microbial fermentation is a more sustainable alternative. wikipedia.org The industrial production of glutamic acid, a direct precursor for NAG, largely relies on the fermentation of sugars and ammonia (B1221849) by organisms like Corynebacterium glutamicum. wikipedia.org Research is also exploring enzymatic synthesis methods. For example, a patented method describes the preparation of NAG from glutamic acid and acetic anhydride. google.com Another approach involves the enzymatic synthesis of N-acyl-L-glutamic acids using acylase I in a glycerol-water system, which represents a greener alternative to chemical acylation. researchgate.netresearchgate.net

Circular Economy in Amino Acid Production:

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is highly relevant to the amino acid industry. bcf-lifesciences.com This involves utilizing renewable, often local, agricultural raw materials such as sugar beets and starch hydrolysates as feedstocks for fermentation. eurolysine.com Furthermore, byproducts from one industrial process can be valorized and used as raw materials in another. For instance, the amino acid industry is exploring the reuse of electrolyte residues, such as acetic acid, generated during production, thereby closing the loop and reducing waste. mdpi.com Companies are also using byproducts from the poultry industry, like feathers, as a source of keratin (B1170402) to extract amino acids, showcasing a successful circular economy model. bcf-lifesciences.combcf-lifesciences.com By adopting these principles, the production of NAG and other amino acids can become more economically viable and environmentally sustainable. newaginternational.com

Exploration of Novel Biotechnological Applications Beyond Current Scope

While the primary roles of N-Acetyl-L-glutamic acid are in core metabolism, recent research has uncovered novel biotechnological applications for this molecule, expanding its potential use into new fields.

Enhancing Plant Resilience:

Recent studies have demonstrated that exogenous application of NAG can enhance plant tolerance to various environmental stresses. It has been shown to alleviate oxidative stress in Arabidopsis thaliana and rice (Oryza sativa) by activating genes related to scavenging reactive oxygen species. nih.gov Further research has revealed that NAG also confers tolerance to heat stress in these plants. jst.go.jp The mechanism appears to involve the activation of key transcription factors and epigenetic modifications, such as histone acetylation. nih.govjst.go.jp These findings suggest that NAG could be used as a "chemical priming" agent in agriculture to improve crop resilience and yield in the face of climate change, without the need for genetic engineering. nih.gov

Biocatalysis and Synthesis of Novel Compounds:

N-Acetyl-L-glutamic acid and its derivatives are valuable building blocks in biocatalysis for the synthesis of other useful compounds. For example, N-Acetyl-L-glutamic γ-semialdehyde, which can be enzymatically prepared from Nα-acetyl-L-ornithine, has been used as an intermediate in the chemical synthesis of 5-hydroxy-L-tryptophan, a precursor to serotonin. tandfonline.com Additionally, enzymes are being explored for the synthesis of various N-acyl-L-amino acids, which have applications as biosurfactants and in other specialty chemical industries. researchgate.netresearchgate.net

The exploration of these novel applications is still in its early stages, but it highlights the versatility of N-Acetyl-L-glutamic acid and the potential for discovering new functions and uses for this fundamental metabolite.

Q & A

Basic Research Questions

Q. What are the established methods for characterizing the physicochemical properties of Einecs 241-160-3, and how can researchers ensure methodological rigor?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) to identify functional groups and structural features. Chromatographic methods (HPLC, GC-MS) can assess purity and quantify impurities. Thermal analysis (DSC, TGA) determines stability and phase transitions. Ensure reproducibility by documenting instrument calibration, solvent selection, and sample preparation protocols. Cross-validate results with orthogonal methods (e.g., elemental analysis) and reference standard datasets from peer-reviewed studies .

Q. What are the key considerations when designing a synthesis protocol for this compound to ensure reproducibility?

  • Methodological Answer : Prioritize reaction scalability and safety. Use controlled conditions (temperature, pH, solvent purity) and characterize intermediates at each step. Include negative controls (e.g., omitting catalysts) to confirm reaction specificity. Document detailed procedures, including purification steps (recrystallization, column chromatography) and yield calculations. Adhere to journal guidelines for experimental transparency, such as separating main text descriptions from supplementary data for multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to investigate the catalytic behavior of this compound in novel reactions?

  • Methodological Answer : Employ a Design of Experiments (DOE) approach to test variables (e.g., temperature, substrate ratios, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Validate hypotheses with kinetic studies (e.g., rate constant determination via UV-Vis spectroscopy) and computational simulations (DFT calculations). Ensure statistical power by replicating trials and reporting confidence intervals. Compare results with analogous catalysts to contextualize mechanistic insights .

Q. What methodologies are recommended for resolving discrepancies in reported thermodynamic stability data of this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., sample purity, measurement techniques). Replicate conflicting studies under standardized conditions, using high-purity reagents and calibrated instruments. Apply error analysis frameworks (e.g., propagation of uncertainty) to quantify measurement variability. Publish raw datasets and computational workflows to enable third-party verification. Address contradictions through collaborative studies, leveraging platforms like open-source repositories for data sharing .

Q. How should researchers design longitudinal studies to assess the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors. Use isotopic labeling (e.g., ¹⁴C) to track degradation products via LC-MS/MS. Incorporate abiotic controls (e.g., sterile samples) to distinguish biotic vs. abiotic degradation. Validate findings with field studies, ensuring ethical compliance for environmental sampling. Frame the research question using FINER criteria (Feasible, Novel, Ethical, Relevant) to align with grant agency priorities .

Methodological Best Practices

  • Data Reporting : Structure tables to compare synthesis yields, spectroscopic peaks, or catalytic efficiencies across studies. Include columns for "Experimental Condition," "Observed Value," "Reference Value," and "Statistical Significance" .
  • Replication : Follow the "Replication Checklist" from , detailing equipment specifications, reagent lot numbers, and raw data archiving protocols.
  • Ethical Compliance : For studies involving human/animal data, submit institutional review board (IRB) documentation and anonymize datasets per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.